molecular formula C11H11N5O2 B11483538 1H-1,3-Benzimidazole-1-ethanol, 2-(4-amino-1,2,5-oxadiazol-3-yl)-

1H-1,3-Benzimidazole-1-ethanol, 2-(4-amino-1,2,5-oxadiazol-3-yl)-

Cat. No.: B11483538
M. Wt: 245.24 g/mol
InChI Key: IBHOGLKQQCTLJE-UHFFFAOYSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL is a complex organic compound featuring both oxadiazole and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL typically involves multi-step organic reactions. The initial step often includes the formation of the oxadiazole ring, followed by the introduction of the benzodiazole moiety. The final step involves the attachment of the ethan-1-ol group. Common reagents used in these reactions include hydrazine derivatives, nitriles, and various catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in different applications .

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Properties

Molecular Formula

C11H11N5O2

Molecular Weight

245.24 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]ethanol

InChI

InChI=1S/C11H11N5O2/c12-10-9(14-18-15-10)11-13-7-3-1-2-4-8(7)16(11)5-6-17/h1-4,17H,5-6H2,(H2,12,15)

InChI Key

IBHOGLKQQCTLJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCO)C3=NON=C3N

Origin of Product

United States

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